molecular formula C10H13NO2 B2710149 N-{[2-(propan-2-yloxy)phenyl]methylidene}hydroxylamine CAS No. 561009-00-5

N-{[2-(propan-2-yloxy)phenyl]methylidene}hydroxylamine

Cat. No.: B2710149
CAS No.: 561009-00-5
M. Wt: 179.219
InChI Key: SGGONDVWPDMQAJ-UHFFFAOYSA-N
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Description

N-{[2-(propan-2-yloxy)phenyl]methylidene}hydroxylamine is a versatile small molecule scaffold with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol This compound is known for its unique structural features, which include a phenyl ring substituted with a propan-2-yloxy group and a hydroxylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(propan-2-yloxy)phenyl]methylidene}hydroxylamine typically involves the condensation of 2-(propan-2-yloxy)benzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(propan-2-yloxy)phenyl]methylidene}hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce various amines. Substitution reactions can lead to a wide range of substituted phenyl derivatives.

Scientific Research Applications

N-{[2-(propan-2-yloxy)phenyl]methylidene}hydroxylamine has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-{[2-(propan-2-yloxy)phenyl]methylidene}hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can participate in redox reactions, influencing the activity of enzymes and other proteins. Additionally, the phenyl ring and propan-2-yloxy group can modulate the compound’s binding affinity and specificity for various biological targets.

Comparison with Similar Compounds

N-{[2-(propan-2-yloxy)phenyl]methylidene}hydroxylamine can be compared with other similar compounds, such as:

    N-{[2-(methoxy)phenyl]methylidene}hydroxylamine: This compound has a methoxy group instead of a propan-2-yloxy group, which may affect its reactivity and applications.

    N-{[2-(ethoxy)phenyl]methylidene}hydroxylamine: The ethoxy group provides different steric and electronic properties compared to the propan-2-yloxy group.

    N-{[2-(propan-2-yloxy)phenyl]methylidene}amine:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and versatility for various applications.

Properties

IUPAC Name

(NE)-N-[(2-propan-2-yloxyphenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8(2)13-10-6-4-3-5-9(10)7-11-12/h3-8,12H,1-2H3/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGONDVWPDMQAJ-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=CC=C1/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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